(furan-2-yl)(imino)methyl-lambda6-sulfanone
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Overview
Description
(furan-2-yl)(imino)methyl-lambda6-sulfanone is a chemical compound with the molecular formula C5H7NO2S It is characterized by the presence of a furan ring, an imino group, and a lambda6-sulfanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (furan-2-yl)(imino)methyl-lambda6-sulfanone typically involves the reaction of furan-2-carbaldehyde with a suitable sulfanone precursor under controlled conditions . The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the imino group. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
(furan-2-yl)(imino)methyl-lambda6-sulfanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions on the furan ring.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted furan derivatives .
Scientific Research Applications
(furan-2-yl)(imino)methyl-lambda6-sulfanone has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (furan-2-yl)(imino)methyl-lambda6-sulfanone involves its interaction with specific molecular targets and pathways. The imino group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(furan-2-yl)methanamine: This compound has a similar furan ring but lacks the imino and lambda6-sulfanone groups.
(furan-2-yl)methanol: Similar to (furan-2-yl)(imino)methyl-lambda6-sulfanone but contains a hydroxyl group instead of the imino and lambda6-sulfanone groups.
Uniqueness
This compound is unique due to the presence of the lambda6-sulfanone moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
furan-2-yl-imino-methyl-oxo-λ6-sulfane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2S/c1-9(6,7)5-3-2-4-8-5/h2-4,6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZORPLFTVMIGKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)C1=CC=CO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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